3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate
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Overview
Description
3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate typically involves multiple steps, starting with the preparation of the core phenylacetyl and heptylbenzoate components. These components are then linked through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as triethylamine or pyridine. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Phenylacetyl)amino]phenyl 4-butylbenzoate
- 3-[(2-Phenylacetyl)amino]phenyl 4-octylbenzoate
- 3-[(2-Phenylacetyl)amino]phenyl 4-decylbenzoate
Uniqueness
3-[(2-Phenylacetyl)amino]phenyl 4-heptylbenzoate is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C28H31NO3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[3-[(2-phenylacetyl)amino]phenyl] 4-heptylbenzoate |
InChI |
InChI=1S/C28H31NO3/c1-2-3-4-5-7-11-22-16-18-24(19-17-22)28(31)32-26-15-10-14-25(21-26)29-27(30)20-23-12-8-6-9-13-23/h6,8-10,12-19,21H,2-5,7,11,20H2,1H3,(H,29,30) |
InChI Key |
JYGMJIMYZUHPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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